Torasemide - 56211-40-6

Torasemide

Catalog Number: EVT-286196
CAS Number: 56211-40-6
Molecular Formula: C16H20N4O3S
Molecular Weight: 348.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Torasemide is a loop diuretic, classified as a pyridine-sulfonylurea derivative. [ [], [], [], [] ] It is recognized for its potent diuretic activity, particularly in preclinical models utilizing rats and dogs. [ [] ] Torasemide is known to be highly effective in promoting the excretion of water and electrolytes. [ [] ]

Future Directions
  • Personalized Medicine: Investigating the influence of genetic polymorphisms on torasemide's pharmacokinetics and pharmacodynamics could pave the way for personalized dosing strategies, particularly in patients with specific genetic variations. [ [] ]

  • Drug Repurposing: Exploring potential novel applications of torasemide beyond its diuretic effects, such as in treating vasogenic brain edema, could unveil new therapeutic avenues. [ [] ]

  • Combination Therapies: Research focusing on the efficacy and safety of torasemide in combination with other drugs, particularly in complex clinical scenarios like heart failure, could lead to improved treatment outcomes. [ [] ]

Compound Description: Furosemide is a loop diuretic used to treat hypertension and edema associated with congestive heart failure, renal failure, and cirrhosis [, , , ]. It works by inhibiting the reabsorption of sodium and chloride in the loop of Henle.

Relevance: Furosemide serves as a primary comparator to torasemide in numerous studies due to its established use in treating similar conditions. While both are loop diuretics, torasemide exhibits a longer duration of action and a potentially better potassium-sparing effect compared to furosemide [, , , , ].

Spironolactone

Compound Description: Spironolactone is a potassium-sparing diuretic that acts as an aldosterone receptor antagonist [, , , ]. It prevents sodium reabsorption and potassium secretion in the distal tubules and collecting ducts.

Relevance: Spironolactone is often used in combination with loop diuretics, including both torasemide and furosemide, to enhance diuretic effects and mitigate potassium loss [, , ]. Torasemide's potential anti-aldosterone effects are compared to the direct action of spironolactone [, ].

Torasemide Metabolites (M1, M3, M5)

Compound Description: Torasemide undergoes hepatic metabolism, resulting in five metabolites. The metabolites M1 and M3 possess diuretic activity, while M5 is inactive [, , ].

Relevance: Understanding the activity and disposition of torasemide metabolites is crucial for evaluating its overall diuretic efficacy and potential for drug interactions. The accumulation of M1 in patients with liver disease highlights the impact of liver function on torasemide metabolism [].

Sulfanilamide

Relevance: Although structurally dissimilar to loop diuretics, sulfanilamide's chemical structure shares similarities with torasemide, particularly the presence of a sulfonamide group []. This structural resemblance becomes relevant in the context of eosinophilic granulomatosis with polyangiitis (EGPA), where sulfonamides are identified as potential triggers. The case report discussing torasemide-induced vascular purpura in an EGPA patient highlights this structural link and suggests a possible shared mechanism of action in triggering EGPA [].

p-Aminohippuric Acid (PAH)

Relevance: PAH served as a probe substrate in studies investigating the interaction of torasemide and its metabolites with human Organic Anion Transporters (hOATs) []. This research aimed to elucidate the renal transport mechanisms of torasemide and understand its potential for drug interactions.

Estrone Sulfate (ES)

Relevance: Similar to PAH, estrone sulfate was employed as a probe substrate in studies examining the interaction of torasemide and its metabolites with hOATs, particularly hOAT3 and hOAT4 []. This research aimed to clarify the renal excretion pathways of torasemide and its potential impact on the transport of other drugs.

Indapamide

Compound Description: Indapamide is a thiazide-like diuretic used to treat hypertension []. It works by inhibiting sodium reabsorption in the distal convoluted tubule.

Relevance: Indapamide served as a comparator drug in a study evaluating the antihypertensive efficacy of torasemide in Chinese patients with mild to moderate essential hypertension []. The study found both drugs to be similarly effective, but torasemide demonstrated a lesser impact on serum electrolyte levels compared to indapamide.

Probenecid

Compound Description: Probenecid is a uricosuric drug that increases uric acid excretion in the urine []. It also inhibits the renal tubular secretion of various drugs.

Relevance: Probenecid was used as a tool to investigate the renal secretion mechanism of torasemide []. The study demonstrated that probenecid could dose-dependently suppress torasemide-induced diuresis and natriuresis, indicating that torasemide undergoes active secretion in the proximal tubules.

Classification
  • Chemical Class: Pyridine-sulfonylurea
  • Therapeutic Class: Loop diuretic
Synthesis Analysis

Torsemide can be synthesized through various methods, with several patents detailing efficient synthetic routes. A common synthesis involves the preparation of the intermediate (3-sulfonamide-4-chloro)pyridine, which is then reacted with isopropyl isocyanate in the presence of triethylamine. This process typically occurs in organic solvents such as dioxane or dichloromethane.

Key Steps in Synthesis

  1. Formation of Intermediate: The synthesis begins with the formation of (3-sulfonamide-4-chloro)pyridine, which can be achieved through multiple steps involving sulfonylation and chlorination.
  2. Reaction Conditions: The reaction mixture is heated to about 40°C, followed by cooling and pH adjustment to facilitate product isolation.
  3. Yield and Purity: The yield of torsemide can reach approximately 81.5% with a purity of 98% to 99.9%, indicating a robust synthetic method suitable for large-scale production .
Molecular Structure Analysis

The molecular formula of torsemide is C17H20ClN3O4SC_{17}H_{20}ClN_3O_4S, and its structure features a pyridine ring substituted with a sulfonamide group and an isopropyl group. The compound's structure can be represented as follows:

  • Molecular Weight: 364.87 g/mol
  • Structural Features:
    • A pyridine ring
    • A sulfonamide moiety
    • An isopropyl group attached to the nitrogen atom

The three-dimensional conformation of torsemide allows it to interact effectively with the sodium-potassium-chloride cotransporter in the renal tubules, which is crucial for its diuretic action.

Chemical Reactions Analysis

Torsemide undergoes various chemical reactions during its synthesis and application:

  1. Sulfonation: The introduction of a sulfonyl group into the pyridine ring.
  2. Chlorination: The chlorination step introduces chlorine at specific positions on the pyridine ring.
  3. Isocyanate Reaction: The reaction with isopropyl isocyanate leads to the formation of torsemide from its intermediate.

These reactions are critical for forming the active pharmaceutical ingredient and ensuring its efficacy as a diuretic.

Mechanism of Action

Torsemide acts primarily by inhibiting the sodium-potassium-chloride cotransporter in the thick ascending limb of the loop of Henle in the kidneys. This inhibition leads to:

  • Increased Sodium Excretion: By blocking sodium reabsorption, torsemide promotes natriuresis (sodium excretion).
  • Increased Water Excretion: As sodium excretion increases, water follows osmotically, resulting in increased urine output (diuresis).
  • Potassium Loss: Like other loop diuretics, torsemide can also lead to hypokalemia due to increased potassium excretion.

The onset of action occurs within one hour after oral administration, with a duration lasting approximately 6-8 hours .

Physical and Chemical Properties Analysis

Torsemide exhibits several notable physical and chemical properties:

  • Solubility: Partially soluble in water; solubility can be enhanced through complexation with cyclodextrins.
  • Stability: Stable under normal storage conditions but sensitive to light and moisture.
  • Bioavailability: Approximately 80%, allowing for effective oral administration without regard to meals.

These properties are essential for its formulation as an effective therapeutic agent .

Applications

Torsemide has several clinical applications:

  1. Management of Edema: Effective in treating edema associated with congestive heart failure, renal disease, and hepatic disease.
  2. Hypertension Treatment: Used alone or in combination with other antihypertensive agents.
  3. Clinical Pharmacology Studies: Investigated for its pharmacokinetics and comparative effectiveness against other loop diuretics .
Historical Development and Synthesis of Torsemide

Evolution of Pyridine-Sulfonylurea Derivatives in Diuretic Development

The structural lineage of torsemide originates from systematic modifications of pyridine-sulfonylurea derivatives, a chemical class that revolutionized loop diuretic design. Early sulfonamide-based diuretics like furosemide (1960s) featured a chloraniline-sulfonamide core but exhibited significant limitations in bioavailability (35-75%) and inconsistent therapeutic responses. The strategic incorporation of a pyridine ring in the 1980s addressed these issues by enhancing molecular polarity and hydrogen-bonding capacity. Torsemide's distinctive 3-methylphenylamino-pyridine moiety represented a critical bioisostere innovation, replacing traditional chlorinated aromatics while maintaining affinity for the NKCC cotransporter binding site. This modification significantly improved water solubility (0.5-0.7 mg/mL at pH 7.4) while retaining membrane permeability characteristics essential for renal tubular secretion [2] [7].

The molecular evolution continued with optimization of the sulfonylurea bridge, where torsemide's N-isopropylcarbamoyl group demonstrated superior metabolic stability compared to earlier derivatives. This structural element reduced susceptibility to hepatic glucuronidation, contributing to torsemide's exceptional oral bioavailability (80-90%) – a marked improvement over furosemide's variable 10-100% bioavailability. The deliberate absence of a carboxyl group (present in furosemide and bumetanide) minimized pH-dependent absorption variability while enabling novel binding interactions with the NKCC transporter [7] [8]. X-ray crystallographic studies later confirmed these pyridine-sulfonylurea modifications allowed torsemide to exploit additional hydrophobic pockets in the cotransporter protein, explaining its prolonged duration of action despite similar plasma half-life to other loop diuretics [8].

Table 1: Structural Evolution of Key Sulfonamide Diuretics

CompoundCore StructureBioavailability (%)Key Structural Innovation
FurosemideChloraniline-sulfonamide35-75%Carboxylate group for ion transport
Bumetanide3-aminobenzoic-sulfonamide80-100%Meta-amino substitution pattern
Torsemide3-methylphenylamino-pyridinesulfonylurea80-90%Pyridine ring + isopropylcarbamoyl bridge

Chronological Advancements in Loop Diuretic Design (1990s–Present)

Torsemide's clinical introduction in 1993 marked the culmination of three decades of targeted diuretic optimization focused on overcoming pharmacokinetic limitations of predecessors. The 1990s molecular pharmacology revolution enabled precise mapping of the NKCC binding domain, revealing why torsemide's dual-domain binding (pyridine sulfonamide + urea carbonyl) conferred prolonged receptor occupancy. Advanced analytical techniques including HPLC-MS metabolite profiling (late 1990s) demonstrated torsemide's metabolic advantage: only 20% undergoes hepatic transformation versus 60-70% for furosemide, with the major metabolite M5 being pharmacologically inactive. This explained torsemide's reduced interpatient variability in fluid-overloaded states [7] [10].

The 2000s brought cryo-electron microscopy breakthroughs that resolved torsemide's binding mechanism at 2.7Å resolution. These structural studies revealed torsemide's unique displacement of the extracellular K⁺ coordination site in NKCC1, contrasting with furosemide and bumetanide which co-occlude potassium ions via their carboxylate groups. This fundamental difference explained torsemide's maintained efficacy in hypokalemic states where traditional loop diuretics falter [8]. Clinical pharmacodynamic studies further established torsemide's duration-action advantage, with 60% greater sodium excretion at 6 hours post-dose compared to equidiuretic doses of furosemide. This translated to reduced dosing frequency requirements in chronic conditions like congestive heart failure [2] [7].

Recent innovations (2010s-present) focus on crystalline form optimization. Patent EP1433784A1 details the stabilization of torsemide's Form II polymorph through controlled recrystallization from acetic acid/water mixtures (1:3 ratio). This thermodynamically stable configuration ensures consistent dissolution profiles and protects against humidity-induced amorphization during storage – a critical pharmaceutical advancement for maintaining torsemide's reliable absorption kinetics [3].

Table 2: Comparative Pharmacological Parameters of Modern Loop Diuretics

ParameterFurosemideBumetanideTorsemide
Oral Bioavailability10-100% (variable)80-100%80-90%
Plasma Half-life (hrs)1.5-21-1.53.5-4
% Hepatic Metabolism60-70%50%20%
Protein Binding91-99%94-96%>99%
Primary Binding MechanismK⁺ co-occlusionK⁺ co-occlusionK⁺ displacement

Synthesis Pathways and Structural Optimization for Enhanced Bioavailability

Torsemide's industrial synthesis exemplifies precision chemical engineering to maximize therapeutic efficiency. The six-step manufacturing process begins with 4-amino-3-methylpyridine through carefully controlled reactions:

  • Chlorosulfonation at -10°C in chlorosulfonic acid (ClSO₃H) yields the sulfonyl chloride intermediate
  • Ammonolysis in chilled aqueous ammonia generates the sulfonamide core
  • Nucleophilic displacement with isopropyl isocyanate in aprotic solvents (acetonitrile or DMF) completes the sulfonylurea bridge [5]

Critical process refinements focus on crystallization control to ensure pharmaceutical-grade purity. Patent EP1433784A1 demonstrates that dissolving the crude product in acetic acid followed by controlled water addition (1:3 v/v) produces the stable Form II polymorph with superior flow properties and tablet compressibility. This crystalline form maintains <0.1% impurity levels even under accelerated stability testing (40°C/75% RH for 6 months), addressing earlier batch inconsistencies [3].

Structural optimizations specifically target metabolic stability enhancement. The strategic placement of the 3-methyl group on the aniline ring sterically hinders CYP2C9-mediated oxidation, reducing first-pass metabolism. This modification, combined with torsemide's exceptional protein binding (>99%), creates a reservoir effect that sustains therapeutic concentrations despite its relatively short plasma half-life. Advanced PBPK-PD modeling confirms these features enable 95% NKCC target occupancy at standard doses, explaining torsemide's prolonged diuretic effect despite rapid plasma clearance [7] [10].

Bioavailability refinements further exploit molecular charge distribution. Torsemide's calculated pKa of 6.95 ensures partial ionization at physiological pH, optimizing both solubility and membrane penetration. This contrasts with furosemide's strong pH-dependent absorption (pKa 3.9) that causes significant variability in edematous states. The deliberate elimination of carboxylic acid groups in favor of sulfonylurea and pyridine nitrogens maintains this ideal ionization profile while avoiding enterohepatic recycling issues that plague carboxylate-containing diuretics [7] [8].

Table 3: Key Structural Optimization Strategies in Torsemide Design

Structural FeatureChemical RationalePharmacological Impact
Pyridine ringEnhanced hydrogen bonding capacityImproved water solubility (0.5-0.7 mg/mL)
3-methylphenylamino groupSteric hindrance of oxidation sitesReduced CYP2C9 metabolism (80% unchanged)
N-isopropylcarbamoyl bridgeMetabolic stabilityProlonged receptor occupancy
Absence of carboxyl groupElimination of pH-dependent absorptionConsistent bioavailability (80-90%)
Form II crystalline polymorphThermodynamic stabilityReliable dissolution profile

Properties

CAS Number

56211-40-6

Product Name

TORSEMIDE

IUPAC Name

1-[4-(3-methylanilino)pyridin-3-yl]sulfonyl-3-propan-2-ylurea

Molecular Formula

C16H20N4O3S

Molecular Weight

348.4 g/mol

InChI

InChI=1S/C16H20N4O3S/c1-11(2)18-16(21)20-24(22,23)15-10-17-8-7-14(15)19-13-6-4-5-12(3)9-13/h4-11H,1-3H3,(H,17,19)(H2,18,20,21)

InChI Key

NGBFQHCMQULJNZ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC2=C(C=NC=C2)S(=O)(=O)NC(=O)NC(C)C

Solubility

52.3 [ug/mL] (The mean of the results at pH 7.4)
Soluble
5.96e-02 g/L

Synonyms

1-isopropyl-3-((4-(3-methylphenylamino)pyridine)-3-sulfonyl)urea
1-isopropyl-3-((4-m-toluidino-3-pyridyl)sulfonyl)urea
Demadex
torasemide
torsemide

Canonical SMILES

CC1=CC(=CC=C1)NC2=C(C=NC=C2)S(=O)(=O)NC(=O)NC(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.